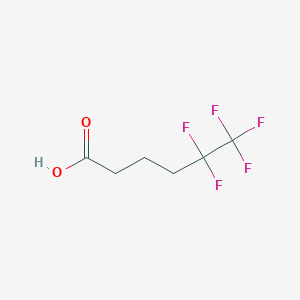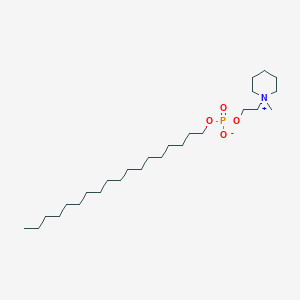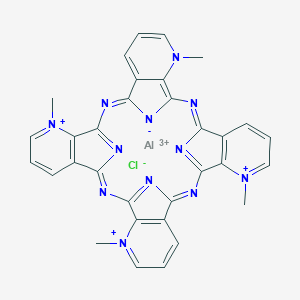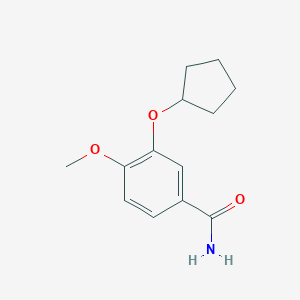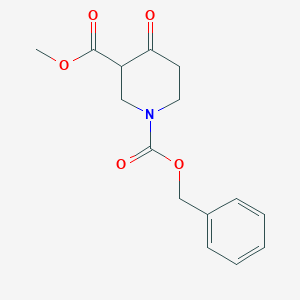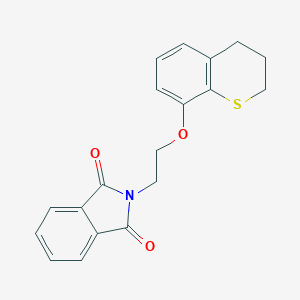
8-((2-Phthalimidoethyl)oxy)thiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-Phthalimidoethyl)oxy)thiochroman, also known as PTEOT, is a chemical compound that belongs to the class of thiochroman derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
8-((2-Phthalimidoethyl)oxy)thiochroman has been studied for its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of various diseases. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. 8-((2-Phthalimidoethyl)oxy)thiochroman has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism Of Action
The exact mechanism of action of 8-((2-Phthalimidoethyl)oxy)thiochroman is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors. 8-((2-Phthalimidoethyl)oxy)thiochroman has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to bind to certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical And Physiological Effects
8-((2-Phthalimidoethyl)oxy)thiochroman has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 8-((2-Phthalimidoethyl)oxy)thiochroman has also been found to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, 8-((2-Phthalimidoethyl)oxy)thiochroman has been shown to exhibit antibacterial and antifungal activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-((2-Phthalimidoethyl)oxy)thiochroman in lab experiments is its high potency and selectivity. 8-((2-Phthalimidoethyl)oxy)thiochroman has been found to exhibit high activity against cancer cells and certain viruses, while having minimal toxicity to normal cells. However, one limitation of using 8-((2-Phthalimidoethyl)oxy)thiochroman in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 8-((2-Phthalimidoethyl)oxy)thiochroman. One area of research is the development of more efficient synthesis methods for 8-((2-Phthalimidoethyl)oxy)thiochroman and its derivatives. Another area of research is the investigation of the molecular targets of 8-((2-Phthalimidoethyl)oxy)thiochroman and its mechanism of action. Additionally, 8-((2-Phthalimidoethyl)oxy)thiochroman could be further studied for its potential applications in the treatment of various diseases, such as cancer and viral infections. Finally, 8-((2-Phthalimidoethyl)oxy)thiochroman could be explored for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Synthesis Methods
The synthesis of 8-((2-Phthalimidoethyl)oxy)thiochroman involves the reaction of 2-(2-bromoethyl)thiochroman with phthalimide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at a temperature of 80-90°C for several hours. The resulting product is then purified using column chromatography to obtain pure 8-((2-Phthalimidoethyl)oxy)thiochroman.
properties
CAS RN |
153804-50-3 |
|---|---|
Product Name |
8-((2-Phthalimidoethyl)oxy)thiochroman |
Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17NO3S/c21-18-14-7-1-2-8-15(14)19(22)20(18)10-11-23-16-9-3-5-13-6-4-12-24-17(13)16/h1-3,5,7-9H,4,6,10-12H2 |
InChI Key |
VQZODWZMFPKNSJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
Other CAS RN |
153804-50-3 |
synonyms |
2-(2-thiochroman-8-yloxyethyl)isoindole-1,3-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



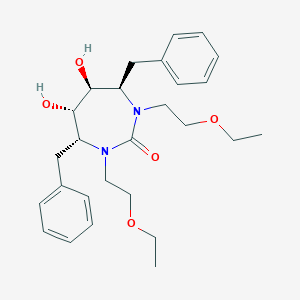
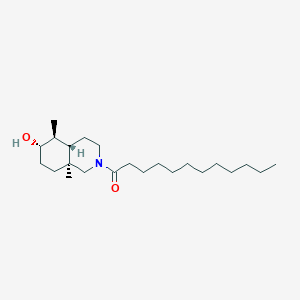
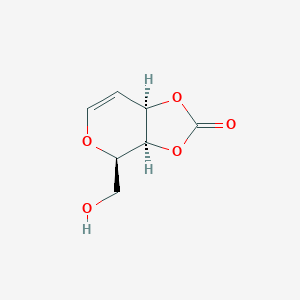
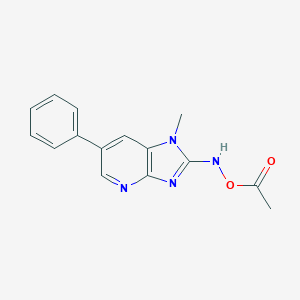
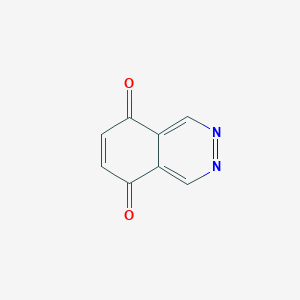
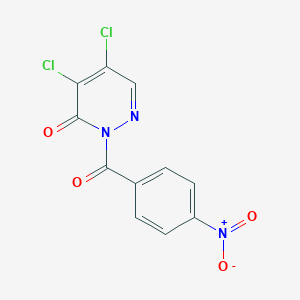
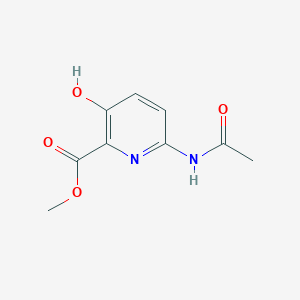
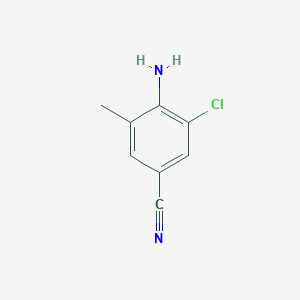
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
